2,6-Bis(azidomethyl)pyridine
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Overview
Description
2,6-Bis(azidomethyl)pyridine is a chemical compound with the molecular formula C7H7N7 It is characterized by the presence of two azidomethyl groups attached to the 2 and 6 positions of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Bis(azidomethyl)pyridine can be synthesized through a multi-step process. One common method involves the reaction of 2,6-bis(bromomethyl)pyridine with sodium azide in a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of bromine atoms with azide groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the process would depend on optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(azidomethyl)pyridine undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide groups can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: The azide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper (II) acetate (Cu(OAc)2) is commonly used as a catalyst in azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of azides to amines.
Substitution: Sodium azide (NaN3) is used for the substitution of bromine atoms with azide groups.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through the reduction of azide groups.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2,6-Bis(azidomethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Catalysis: It is employed in the development of catalysts for various chemical reactions.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2,6-bis(azidomethyl)pyridine primarily involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions with alkynes to form triazoles, which are valuable intermediates in organic synthesis. The azide groups can also be reduced to amines, which can further participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds are similar in structure but contain triazole rings instead of azide groups.
2,6-Bis(benzimidazol-2-yl)pyridine: This compound contains benzimidazole groups instead of azide groups.
Uniqueness
2,6-Bis(azidomethyl)pyridine is unique due to the presence of azide groups, which provide distinct reactivity compared to other similar compounds. The azide groups enable specific reactions such as cycloaddition and reduction, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H7N7 |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
2,6-bis(azidomethyl)pyridine |
InChI |
InChI=1S/C7H7N7/c8-13-10-4-6-2-1-3-7(12-6)5-11-14-9/h1-3H,4-5H2 |
InChI Key |
KYDZPOJMYVDXNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)CN=[N+]=[N-])CN=[N+]=[N-] |
Origin of Product |
United States |
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